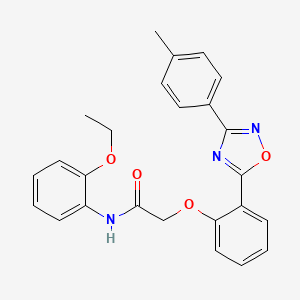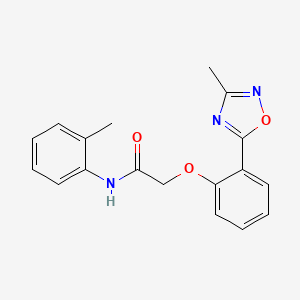
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, also known as OMA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. OMA has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel drugs.
作用机制
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide exerts its effects through multiple mechanisms, including the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer development. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer development. Additionally, this compound has been found to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are important mediators of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death that is important in cancer development. Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in laboratory experiments, including its high potency and specificity for specific enzymes and signaling pathways. This compound has also been found to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, this compound may have limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability in vivo.
未来方向
There are several future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, including its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on specific cell types and tissues. Additionally, studies are needed to optimize the synthesis and formulation of this compound for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel drugs for the treatment of various diseases.
合成方法
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with o-toluidine followed by acetylation using acetic anhydride. The final product is obtained through purification using column chromatography.
科学研究应用
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, this compound has been found to exhibit potent anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. In biochemistry, this compound has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development. In neuroscience, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-5-9-15(12)20-17(22)11-23-16-10-6-4-8-14(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFPQHGYTVYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
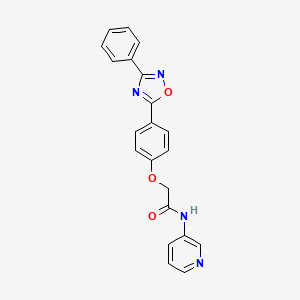
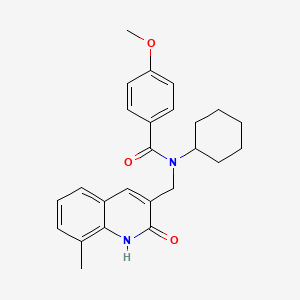
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)

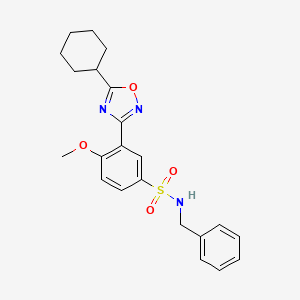
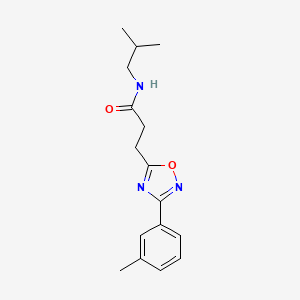
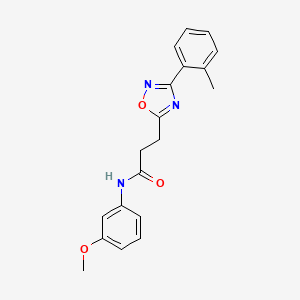

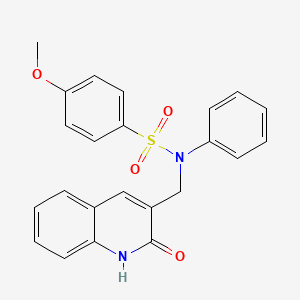

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
